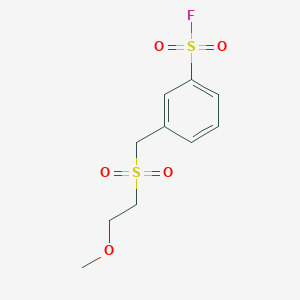

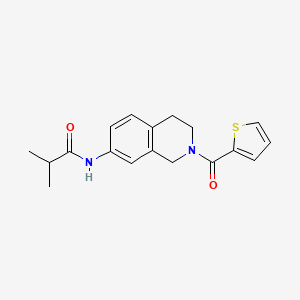

![molecular formula C21H20N4O3S B2397218 N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide CAS No. 714927-81-8](/img/structure/B2397218.png)

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide, also known as EMD 534085, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Anticancer Applications

The synthesis of novel quinolines, including derivatives similar to N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide, has been explored for their potential anticancer properties. Compounds synthesized from related structures have shown interesting cytotoxic activities comparable with known anticancer drugs such as doxorubicin. Specifically, derivatives have demonstrated promising results in in vitro studies, highlighting their potential as anticancer agents (Ghorab et al., 2008). Another study focused on the synthesis and antimicrobial evaluation of quinoline clubbed with sulfonamide moiety, revealing compounds with high activity against Gram-positive bacteria, further indicating their versatile therapeutic potential (Biointerface Research in Applied Chemistry, 2019).

Antimicrobial and Antiprotozoal Applications

Research has led to the discovery of quinoxaline derivatives with significant antimicrobial and antiprotozoal activities. These findings suggest that such compounds, through their novel synthesis processes, could serve as potent agents against a variety of microbial and protozoal infections. An example includes the development of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides showing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017).

Neuroprotective Effects

Quinoxaline derivatives have also been investigated for their neuroprotective effects. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has shown potent inhibitory action against non-NMDA glutamate receptors, providing neuroprotection against global ischemia. This suggests potential applications in protecting the brain from ischemic damage (Sheardown et al., 1990).

Mechanism of Action

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a crucial enzyme that controls the activation of the Notch pathway, which is necessary for cell survival and resistance to apoptosis .

Mode of Action

The compound acts as a small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, thereby influencing cell survival and drug resistance .

Biochemical Pathways

The compound primarily affects the ADAM17/Notch pathway . By inhibiting ADAM17, it disrupts the activation of the Notch pathway, which plays a critical role in cell survival and resistance to anti-tumor drugs .

Result of Action

The inhibition of ADAM17 by this compound leads to a decrease in the activation of the Notch pathway . This results in a reduction in cell survival and an increase in the sensitivity of cells to anti-tumor drugs . Therefore, it has potential therapeutic efficacy in conditions like non-small cell lung cancer (NSCLC) .

properties

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-14-9-10-15(2)19(12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJXTAIOXWQKSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

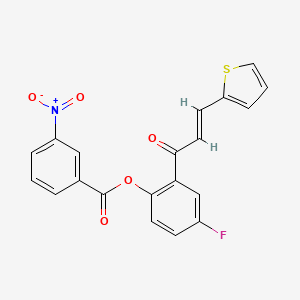

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)

![N-1,3-benzodioxol-5-yl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2397139.png)

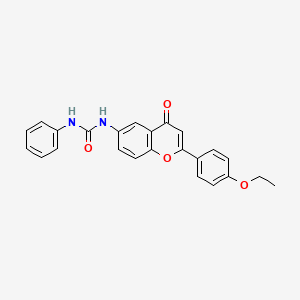

![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)

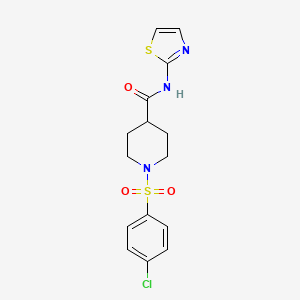

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)